molecular formula C9H6F3NO2 B2506249 2-Methoxy-4-(trifluoromethoxy)benzonitrile CAS No. 886500-25-0

2-Methoxy-4-(trifluoromethoxy)benzonitrile

Cat. No. B2506249
CAS RN: 886500-25-0
M. Wt: 217.147
InChI Key: RXVJXCQLCABJGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue from corresponding benzazoles . Another method for synthesizing benzonitriles, which could potentially be adapted for 2-Methoxy-4-(trifluoromethoxy)benzonitrile, uses bis(2-methoxyethyl)aminosulfur trifluoride for the conversion of phenylacetic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-4-(trifluoromethoxy)benzonitrile often influences their properties and applications. For instance, the presence of trifluoromethyl and methoxy groups can affect the acidity and reactivity of the molecule, as seen in the high sensitivity to pH and selectivity in metal cations of the fluorophenol moiety in benzoxazole derivatives .

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be quite diverse. For example, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive in lithium-ion batteries, where it forms a protective film on the cathode material, indicating that such compounds can participate in complex chemical reactions . The bromination of methoxy-substituted benzylidenefluorenes also demonstrates the reactivity of these types of molecules under electrophilic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are greatly influenced by their molecular structure. The introduction of trifluoromethyl and methoxy groups can lead to the formation of liquid crystalline phases, as observed in 4-trifluoromethyl and 4-trifluoromethoxy derivatives, which exhibit stable smectic B and A phases, respectively . These properties are determined by factors such as entropies of phase transitions, smectic layer spacings, and molecular dipole moments . The thermal properties of homologs of substituted benzonitriles also show notable smectic properties, which are characterized by X-ray diffraction .

Scientific Research Applications

Synthesis and Catalysis

A key application of trifluoromethoxy benzonitrile derivatives is in the field of synthesis and catalysis. For example, Marrec et al. (2010) demonstrate the use of a trifluoromethoxy compound in the direct trifluoromethoxylation of aliphatic substrates. This process forms aliphatic trifluoromethyl ethers by substituting activated bromides, marking the first example of nucleophilic displacement from an activated aromatic ring by a trifluoromethoxide anion (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).

Liquid Crystalline Behavior and Photo Physical Properties

The study by Ahipa et al. (2014) investigates luminescent benzonitriles with a bent-core structure, showcasing their potential as mesogens. These compounds exhibit distinct liquid crystalline behaviors and optical properties, such as blue light emission, indicating their potential use in optoelectronic applications (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Electrolyte Additives in Lithium-Ion Batteries

In the field of energy storage, Huang et al. (2014) describe the use of a trifluoromethyl-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries. This additive significantly improves the cyclic stability of the LiNi0.5Mn1.5O4 cathode, enhancing the battery's performance and longevity (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Synthetic Organic Chemistry

In synthetic organic chemistry, trifluoromethoxy benzonitrile derivatives facilitate various reactions. Kangani et al. (2008) describe a method to synthesize benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, showcasing the versatility of trifluoromethoxy benzonitrile derivatives in organic synthesis (Kangani, Day, & Kelley, 2008).

Safety and Hazards

The specific safety and hazard information for “2-Methoxy-4-(trifluoromethoxy)benzonitrile” is not provided in the web search results .

properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVJXCQLCABJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethoxy)benzonitrile

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